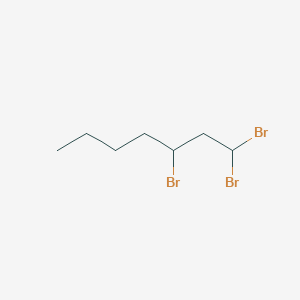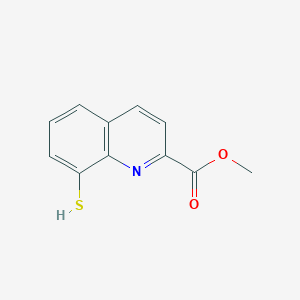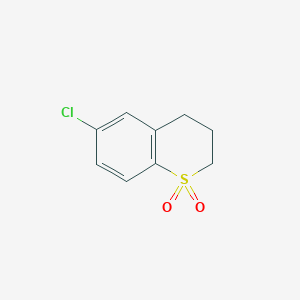
2-Methylnonadecan-2-yl chloro(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonadecan-2-yl chloro(oxo)acetate is a chemical compound with the molecular formula C22H43ClO3 It is a derivative of nonadecane, featuring a chloro(oxo)acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonadecan-2-yl chloro(oxo)acetate typically involves the esterification of 2-methylnonadecan-2-ol with chloro(oxo)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnonadecan-2-yl chloro(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro(oxo)acetate group to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methylnonadecan-2-yl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylnonadecan-2-yl chloro(oxo)acetate involves its interaction with various molecular targets. The chloro(oxo)acetate group can undergo hydrolysis to release reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylnonadecan-2-yl acetate: Lacks the chloro group, making it less reactive in certain chemical reactions.
Nonadecan-2-yl chloro(oxo)acetate: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methylnonadecan-2-yl chloroacetate: Similar but lacks the oxo group, altering its
Propiedades
Número CAS |
93831-95-9 |
|---|---|
Fórmula molecular |
C22H41ClO3 |
Peso molecular |
389.0 g/mol |
Nombre IUPAC |
2-methylnonadecan-2-yl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C22H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,3)26-21(25)20(23)24/h4-19H2,1-3H3 |
Clave InChI |
PUJHNQWDLYTYDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)(C)OC(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)



![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)






